molecular formula C11H8O2 B075110 1-Naphthoic acid CAS No. 1320-04-3

1-Naphthoic acid

Cat. No.: B075110
CAS No.: 1320-04-3
M. Wt: 172.18 g/mol
InChI Key: LNETULKMXZVUST-UHFFFAOYSA-N
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Description

1-Naphthoic acid, also known as naphthalene-1-carboxylic acid, is an organic compound with the molecular formula C₁₁H₈O₂. It is one of two isomeric monocarboxylic acids of naphthalene, the other being 2-naphthoic acid. This compound is characterized by a carboxyl group attached to the first carbon of the naphthalene ring, making it a significant intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthoic acid can be synthesized through the carboxylation of the Grignard reagent generated from 1-bromonaphthalene. The process involves the following steps :

    Formation of Grignard Reagent: Magnesium turnings are reacted with 1-bromonaphthalene in anhydrous ether to form the Grignard reagent.

    Carboxylation: The Grignard reagent is then carboxylated by introducing dry carbon dioxide at low temperatures.

    Acid Workup: The reaction mixture is treated with sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

1-Naphthoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium in liquid ammonia (Birch reduction).

    Catalysts: Rhodium catalysts for cyclization reactions.

Scientific Research Applications

1-Naphthoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-naphthoic acid involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it acts as a substrate that undergoes transformation in the presence of specific catalysts, leading to the formation of desired products. The carboxyl group plays a crucial role in these reactions by facilitating the formation of intermediates and transition states .

Comparison with Similar Compounds

1-Naphthoic acid can be compared with other similar compounds such as:

This compound is unique due to its specific position of the carboxyl group, which influences its reactivity and applications in various chemical processes.

Properties

IUPAC Name

naphthalene-1-carboxylic acid
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InChI

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)
Source PubChem
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InChI Key

LNETULKMXZVUST-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O
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Molecular Formula

C11H8O2
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DSSTOX Substance ID

DTXSID50861668
Record name 1-Naphthoic acid
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Molecular Weight

172.18 g/mol
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Physical Description

Solid; [Merck Index] Off-white or beige powder; [Alfa Aesar MSDS]
Record name 1-Naphthoic acid
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CAS No.

86-55-5, 1320-04-3
Record name 1-Naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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